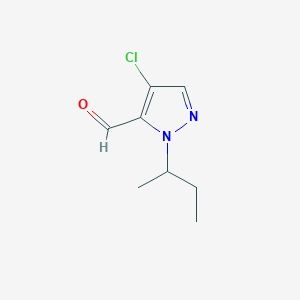

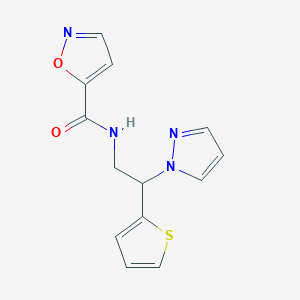

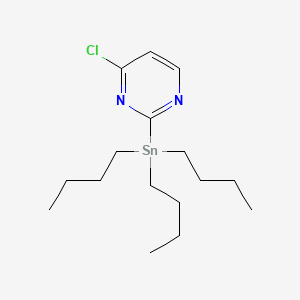

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propionamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propionamide, also known as PT-141, is a synthetic peptide that was originally developed as a treatment for sexual dysfunction. However, recent scientific research has shown that PT-141 has a wide range of potential applications in various fields, including neuroscience, oncology, and immunology. In

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

This compound, belonging to the class of quinoline derivatives, has been studied for its potential antimicrobial properties. Quinoline derivatives are known to exhibit significant antimicrobial activity, which makes them valuable in the development of new therapeutic agents .

Antifungal Applications

Similar compounds have shown promising results in antifungal activity, particularly against strains that are resistant to existing antifungal drugs. This opens up possibilities for the compound to be used in the treatment of fungal infections .

Anti-HIV Research

Indole derivatives, which share a structural similarity with our compound of interest, have been explored for their anti-HIV properties. Molecular docking studies suggest that such compounds could be effective in inhibiting HIV-1 replication .

Solvent Properties

Amides, in general, have excellent solvent properties due to their ability to dissolve both polar and nonpolar substances. This characteristic could make our compound a good candidate for use in various chemical reactions, particularly in facilitating displacement reactions of the SN type .

Molecular Association Studies

The compound’s structure allows for extensive molecular association through hydrogen bonding. This feature is crucial for understanding the behavior of molecules in biological systems and could be significant in the study of protein-ligand interactions .

Synthetic Intermediate

Quinoline derivatives are often used as synthetic intermediates in the production of various organic compounds. The compound could serve as a precursor in the synthesis of more complex molecules with diverse biological activities.

Chemical Modification and Drug Design

Pharmacokinetic Studies

Understanding the pharmacokinetic properties of a compound is essential for drug development. The compound’s amide group and its derivatives can be studied to determine their absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for designing effective and safe pharmaceuticals .

Eigenschaften

IUPAC Name |

N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-4-16(20)18-14-6-7-15-13(11-14)5-8-17(21)19(15)10-9-12(2)3/h6-7,11-12H,4-5,8-10H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSGZPQWBKMYTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CCC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}piperazine dihydrochloride](/img/structure/B2928843.png)

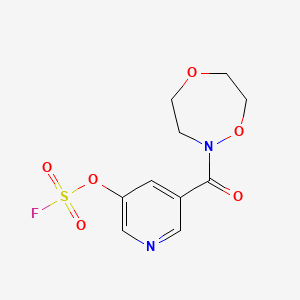

![3-[[4-(2-Ethoxyacetyl)-3,5-dihydro-2H-1,4-benzoxazepin-8-yl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B2928847.png)

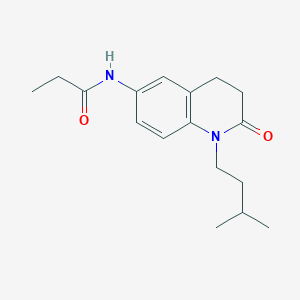

![N-(5-(2-(4-(isopropylthio)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2928850.png)

![2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2928858.png)

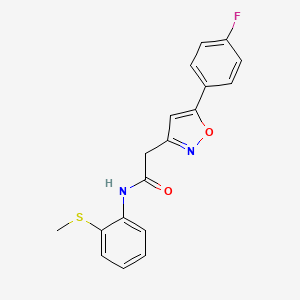

![2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2928861.png)

![2-chloro-N-cyclopropyl-N-{[4-(propan-2-yl)phenyl]methyl}acetamide](/img/structure/B2928862.png)